

Identifying and minimizing off-target reactions of S-Methyl methanethiosulfonate

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Compound of Interest

Compound Name: S-Methyl methanethiosulfonate

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Technical Support Center: S-Methyl Methanethiosulfonate (MMTS)

Welcome to the technical support center for **S-Methyl methanethiosulfonate** (MMTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **S-Methyl methanethiosulfonate** (MMTS) and what is its primary function? A1: **S-Methyl methanethiosulfonate** (MMTS) is a small, reactive compound used in biochemistry to reversibly block or modify sulfhydryl groups (-SH) in protein cysteines.[1][2] Its primary function is to form a mixed disulfide bond with the thiol group (-S-S-CH₃), which can protect the cysteine from oxidation or be used to study the role of specific cysteine residues in protein function.[2][3] This modification is reversible with the use of reducing agents.[3]

Q2: What are the main applications of MMTS? A2: MMTS has several applications, including:

- Trapping Thiol-Disulfide States: It is used to capture the natural thiol-disulfide status of redox-sensitive proteins.[2][4]
- Enzyme Inhibition: It can act as a reversible inhibitor for enzymes that have critical cysteine thiolates in their active sites, such as cysteine proteases and dehydrogenases.[2][3]



- Studying S-nitrosylation: It is employed in protocols to study S-nitrosylated proteins.[2][3]
- Protein Protection: MMTS can protect the primary structure of active cysteine proteases during lengthy purification and refolding procedures.
- Redox Proteomics: It is used in redox proteomics to study disulfide bond sites.[5]

Q3: What are the optimal storage and reaction conditions for MMTS? A3: For optimal performance and stability, the following conditions are recommended:

- Storage: MMTS may be stored at room temperature.
- pH: The reaction is typically performed in buffers with a pH range of 7-8. MMTS is more stable in acidic solutions (e.g., pH 4) and tends to degrade in neutral to basic solutions.[7]
- Temperature: Thiol blocking can be effectively carried out at room temperature (25 °C).
- Solubility: MMTS is practically insoluble in water but is soluble in organic solvents like methylene chloride and isopropanol (up to 200 mM).

Q4: Is MMTS hazardous? A4: Yes, MMTS is classified as an irritant. It can cause skin irritation, serious eye irritation and damage, and may cause respiratory irritation.[1][8] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used, and work should be conducted in a well-ventilated area.[9]

Troubleshooting Guide

Q1: I'm observing unexpected protein aggregation or intermolecular disulfide bonds after MMTS treatment. What is causing this? A1: This is a known off-target effect of MMTS.[4][5] While the intended reaction is the formation of a methylthio mixed disulfide (-S-SCH₃) at a single cysteine, MMTS can inadvertently promote the formation of both intramolecular and intermolecular disulfide bonds between protein cysteines.[5] This occurs when a nearby, unmodified cysteine thiol attacks the MMTS-modified cysteine, leading to a new disulfide bond and displacing the methylthio group.[5]

To minimize this:

Troubleshooting & Optimization





- Optimize MMTS Concentration: Use the lowest effective concentration of MMTS. High concentrations are more likely to lead to off-target reactions.[5]
- Control Reaction Time: Limit the incubation time to the minimum required for complete modification of the target thiol (e.g., 10-30 minutes).[5]
- Protein Concentration: Working with lower protein concentrations can reduce the likelihood of intermolecular cross-linking.

Q2: The biological activity of my protein is not fully recovered after treatment with a reducing agent (like DTT or TCEP). Why might this be? A2: While the MMTS modification is reversible, incomplete recovery can occur for several reasons:

- Irreversible Oxidation: During the experimental workflow, sensitive cysteines may have become irreversibly oxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid, which cannot be reversed by standard reducing agents.
- Structural Perturbations: The formation of unintended disulfide bonds (as described in Q1) may have led to protein misfolding or aggregation that is not easily reversible upon reduction.[3]
- Insufficient Reduction: The concentration of the reducing agent or the reduction time may be insufficient to completely remove all methylthio groups, especially if they are in less accessible regions of the protein.

Q3: My experimental results are inconsistent. What factors affect MMTS stability? A3: Inconsistency can be due to the degradation of MMTS.

- pH-Dependent Degradation: MMTS is known to be unstable in neutral-to-basic solutions, with degradation rates increasing as the pH rises.[7] Ensure your buffer pH is consistently within the optimal 7-8 range and use freshly prepared solutions.[7]
- Presence of Nucleophiles: Besides thiols, other nucleophiles in your sample could potentially react with and consume MMTS.
- Hydrolysis: Like many reagents, MMTS can be susceptible to hydrolysis over time. It is recommended to use fresh solutions of MMTS for each experiment.



Q4: I'm seeing a byproduct of methanesulfinic acid in my analysis. Is this expected? A4: Yes, the reaction of MMTS with a thiol to form the desired mixed disulfide also produces one molecule of methanesulfinic acid (CH₃SO₂⁻).[5] Depending on your downstream analysis and the sensitivity of your system, this byproduct may be detectable and could potentially interfere with certain applications.[5]

Data Presentation

Table 1: Physical and Chemical Properties of S-Methyl Methanethiosulfonate

Property	Value	Source
CAS Number	2949-92-0	[6]
Molecular Formula	C2H6O2S2	[6]
Molecular Weight	126.20 g/mol	[1]
Appearance	Clear yellow liquid with a stench	[1]
Density	1.337 g/mL at 25 °C	[6]
Boiling Point	69-71 °C at 0.4 mmHg	[6]
Refractive Index	n20/D 1.513	[6]

| Molarity (Neat) | ~10.59 M |[6] |

Table 2: Toxicity of MMTS on Various Non-Target Organisms Data extracted from in vitro assays evaluating the effect of MMTS.



Organism	Concentration Range Tested (µg/mL)	Observed Effect	Source
P. infestans (Oomycete)	1–33	Inhibition of mycelial growth	[10]
Fungi (e.g., R. solani, B. cinerea)	1–33	Tolerated MMTS better than P. infestans but showed some growth inhibition	[10][11]
Bacteria (e.g., R. solani)	0, 3, 30	Non-negligible toxic effects	[10][11]
C. elegans (Nematode)	1–100	No adult worms visible at ≥10 μg/mL	[10]

| A. thaliana (Plant) | 0-33 | Significant inhibition of root growth |[10] |

Experimental Protocols

Protocol 1: General Procedure for Reversible Thiol Blocking in Proteins

Disclaimer: This is a general guideline. Optimal conditions, particularly reagent concentrations and incubation times, should be determined empirically for each specific protein and application.

- Protein Preparation:
 - Prepare the protein sample in a suitable buffer with a pH between 7.0 and 8.0.
 - If the protein has existing disulfide bonds that need to be accessible, pre-treat with a reducing agent (e.g., 1-5 mM DTT or TCEP) for 30-60 minutes at room temperature.
 - Remove the reducing agent immediately before MMTS addition using a desalting column or dialysis.
- MMTS Solution Preparation:



- Prepare a fresh stock solution of MMTS (e.g., 200 mM) in a compatible organic solvent like isopropanol or methylene chloride.
- Thiol Modification Reaction:
 - Add the MMTS stock solution to the protein sample to achieve the desired final concentration. A 5- to 20-fold molar excess of MMTS over the concentration of free thiols is a common starting point.
 - Incubate the reaction at room temperature (25 °C) for 15-30 minutes.[5] Performing the reaction in the dark can prevent potential light-induced side reactions.[5]
- Removal of Excess MMTS:
 - After incubation, remove unreacted MMTS and byproducts by buffer exchange, dialysis, or using a desalting column.
- Reversal of Modification (Optional):
 - To reverse the thiol modification, incubate the MMTS-treated protein with a fresh solution of a reducing agent, such as 20-50 mM DTT or TCEP, for 1-2 hours at room temperature.
 - Confirm the removal of the methylthio group using an appropriate analytical method (e.g., mass spectrometry).

Visualizations



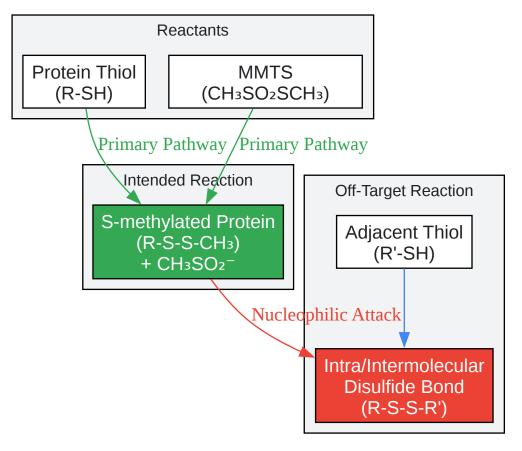
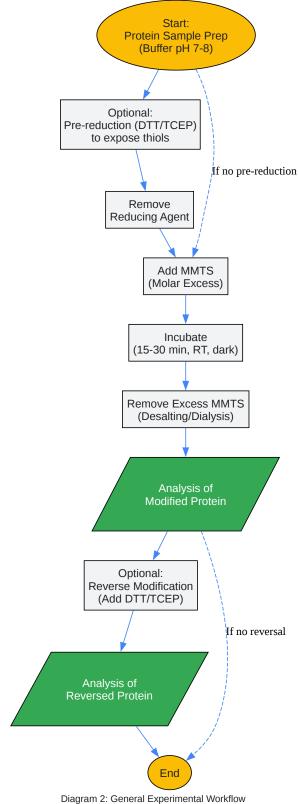


Diagram 1: MMTS Reaction Pathways

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Caption: Diagram 1: Intended and off-target reactions of MMTS with protein thiols.

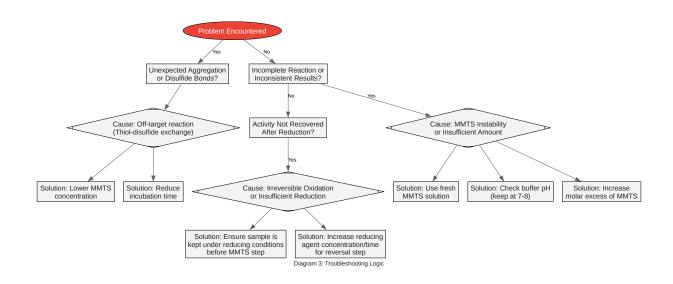




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Caption: Diagram 2: A typical experimental workflow for using MMTS.





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Caption: Diagram 3: A decision tree for troubleshooting common MMTS issues.

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